Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Description

IUPAC Nomenclature and Molecular Architecture

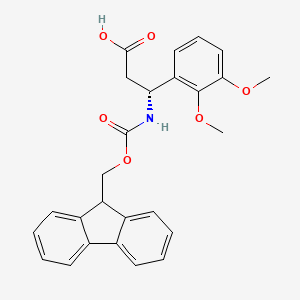

Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is systematically named (3R)-3-(2,3-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid according to IUPAC conventions. Its molecular formula is C₂₆H₂₅NO₆ , with a molecular weight of 447.48 g/mol . The structure comprises three distinct moieties:

- A fluorenylmethyloxycarbonyl (Fmoc) protecting group, which shields the amino functionality during peptide synthesis.

- A β-amino acid backbone , where the amino group is bonded to the β-carbon of the propionic acid chain.

- A 2,3-dimethoxyphenyl substituent attached to the β-carbon, introducing steric bulk and electronic modulation.

The stereochemistry at the β-carbon is explicitly designated as R-configuration , critical for its spatial orientation in supramolecular interactions. The SMILES notation for the compound is C1=CC(=C(C(=C1)OC)OC)C@@H, highlighting the chiral center and methoxy substituents.

Crystallographic Analysis and Stereochemical Configuration

While direct crystallographic data for this compound are not fully reported in the literature, insights can be extrapolated from related Fmoc-protected β-amino acids. For example:

- Fmoc-3,4-difluoro-phenylalanine crystallizes in the orthorhombic space group P2₁2₁2₁, stabilized by N–H···O hydrogen bonds and π-π stacking.

- 3-(2,5-dimethoxyphenyl)propionic acid forms hydrogen-bonded dimers via R₂²(8) motifs, with methoxy groups influencing packing through C–H···π interactions.

The R-configuration at the β-carbon ensures a distinct spatial arrangement compared to its S-enantiomer, affecting intermolecular interactions. In analogous compounds, such as Fmoc-β-homophenylalanine, the absolute configuration is confirmed via X-ray diffraction, which reveals torsion angles (e.g., C–C–C–C = −172.25°) indicative of extended conformations. For the title compound, similar analysis would likely show intramolecular hydrogen bonding between the Fmoc carbamate and propionic acid groups, as observed in Fmoc-3,4F-Phe.

Comparative Structural Features with Related β-Amino Acid Derivatives

The structural uniqueness of this compound becomes evident when compared to other β-amino acids (Table 1):

The 2,3-dimethoxy substitution distinguishes this compound by:

- Steric effects : Adjacent methoxy groups on the phenyl ring limit rotational freedom, favoring specific conformations in peptide chains.

- Electronic modulation : Methoxy donors enhance hydrogen-bonding potential, as seen in related dimethoxy-substituted propionic acids.

- Chiral environment : The R-configuration aligns with bioactive peptide motifs, contrasting with S-enantiomers used in alternative applications.

These features underscore its utility in designing peptides with tailored stability and interaction profiles, leveraging both steric and electronic properties.

Properties

IUPAC Name |

(3R)-3-(2,3-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6/c1-31-23-13-7-12-20(25(23)32-2)22(14-24(28)29)27-26(30)33-15-21-18-10-5-3-8-16(18)17-9-4-6-11-19(17)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAYAYQWGPUKMH-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375910 | |

| Record name | (3R)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511272-39-2 | |

| Record name | Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dimethoxy-, (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511272-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid

The chiral β-amino acid core can be prepared by several methods:

Arndt-Eistert Homologation

Starting from commercially available Fmoc-protected α-amino acids, the Arndt-Eistert reaction sequence can be employed to extend the carbon chain by one methylene unit, generating β-amino acids with retention of stereochemistry. This method has been demonstrated for various β-amino acids with aromatic side chains, including dimethoxy-substituted phenyl groups.Asymmetric Michael Addition or Alkylation

The β-amino acid can be synthesized via asymmetric conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters bearing the 2,3-dimethoxyphenyl substituent or via stereoselective alkylation of glycine derivatives.Reduction of 3-(2,3-dimethoxyphenyl)propionic acid derivatives

Literature reports show that 3-(2,3-dimethoxyphenyl)propionic acid can be reduced to the corresponding alcohol or further functionalized to the amino acid via amination reactions, using reagents such as borane-dimethyl sulfide complex in tetrahydrofuran under controlled temperature conditions (0–75 °C) with high yields (up to 100% in some cases).

Fmoc Protection of the Amino Group

The free amino group of the chiral β-amino acid is protected by the Fmoc group to facilitate its use in peptide synthesis:

Typical procedure : The amino acid is dissolved in an aqueous or mixed solvent system, and Fmoc-Cl is added in the presence of a base such as sodium carbonate or diisopropylethylamine. The reaction is carried out at room temperature or slightly below to avoid racemization.

Purification : The product is isolated by extraction, followed by recrystallization or flash chromatography. Purity is confirmed by HPLC, NMR, and mass spectrometry.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fmoc protection | Fmoc-Cl, Na2CO3 or DIPEA, aqueous/DMF, 0–25 °C | 80–95 | Mild conditions prevent racemization; high purity achieved |

Research Findings and Analytical Data

NMR Spectroscopy :

Characteristic signals include aromatic protons of the 2,3-dimethoxyphenyl ring at δ ~6.7–6.8 ppm, methoxy groups at δ ~3.7–3.9 ppm, and the Fmoc aromatic signals between δ 7.3–7.8 ppm. The β-proton adjacent to the amino group typically appears as a multiplet in the δ 3.5–4.0 ppm region.Mass Spectrometry :

The molecular ion peak [M+H]+ is observed at m/z ~433, consistent with the molecular formula C24H23NO6.Purity :

Commercially available batches typically exceed 95% purity as determined by HPLC.

Summary Table of Preparation Methods

Industrial and Scale-Up Considerations

Industrial synthesis of this compound typically optimizes the above steps for scalability:

- Use of continuous flow reactors for reduction and protection steps to improve reproducibility and safety.

- Optimization of solvent systems to reduce waste and enhance product recovery.

- Automated purification techniques such as preparative HPLC to ensure batch-to-batch consistency.

Chemical Reactions Analysis

Types of Chemical Reactions

This compound participates in three primary reaction categories:

Deprotection of the Fmoc group

The Fmoc (fluorenylmethyloxycarbonyl) group is removed under basic conditions to expose the free amine for further peptide coupling. Piperidine (20–30% in DMF) is the standard reagent, achieving complete deprotection within 5–10 minutes at room temperature.

Carboxylic acid activation

The carboxylic acid group undergoes activation for peptide bond formation. Common reagents include EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which facilitate coupling with amines or alcohols.

Aromatic ring modifications

The 2,3-dimethoxy-phenyl group can undergo oxidation or electrophilic substitution under controlled conditions. For example, methoxy groups may oxidize to quinones using KMnO₄ in acidic media.

Reaction Pathways and Conditions

Mechanistic Insights

-

Fmoc Deprotection : The reaction proceeds via β-elimination, where piperidine abstracts the fluorenyl proton, leading to cleavage of the carbamate bond and release of CO₂.

-

Carboxylic Acid Activation : EDCl converts the carboxylic acid to an active O-acylisourea intermediate, which reacts with amines to form stable amide bonds.

-

Oxidation of Methoxy Groups : Electron-rich methoxy substituents undergo oxidation to carbonyl groups, forming quinones under strong oxidizing conditions.

Comparative Reactivity with Structural Analogs

The 2,3-dimethoxy substitution pattern influences reactivity compared to other isomers:

Practical Considerations

-

Solubility : Requires polar aprotic solvents (DMF, DCM) for optimal reactivity.

-

Stability : Sensitive to prolonged exposure to light or moisture; store at −20°C under inert gas.

-

Yield Optimization : Coupling reactions achieve >85% yield when using a 1.2:1 molar ratio of EDCl/HOBt to substrate.

Scientific Research Applications

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(R)-3-amino-3-(2,3-dimethoxy-phenyl)-propionic acid is primarily utilized as a protective group in SPPS. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino functionality during peptide bond formation, allowing for the systematic assembly of peptides with high purity and yield. This method enables researchers to construct complex peptides tailored for specific biological functions, making it essential in both academic and industrial settings .

Drug Development

Designing Novel Pharmaceuticals

The incorporation of this compound into peptide sequences enhances the bioactivity and specificity of drug candidates. It has been particularly noted for its potential in developing therapeutic agents targeting specific receptors involved in various diseases, including neurodegenerative disorders and cancers. Research has shown that derivatives of this compound can improve the efficacy of drugs by optimizing their interaction with biological pathways .

Bioconjugation

Creating Targeted Drug Delivery Systems

This compound is instrumental in bioconjugation processes, where it facilitates the attachment of biomolecules such as proteins or nucleic acids to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects. By enabling precise control over the conjugation process, this compound helps in creating more effective treatment modalities .

Research in Neuroscience

Studying Neuroactive Compounds

this compound plays a role in neuroscience research by aiding the synthesis of neuroactive peptides. These peptides are vital for understanding the interactions between neurotransmitters and their receptors, which can lead to insights into neurodegenerative diseases and potential therapeutic strategies .

Material Science

Incorporation into Polymeric Materials

The compound can also be integrated into polymeric materials to enhance their properties for applications in drug delivery and tissue engineering. Its unique chemical structure contributes to the development of materials that can respond to biological stimuli, improving their functionality in medical applications .

Case Study 1: Peptide Therapeutics

A study focused on synthesizing a series of peptides using this compound demonstrated its effectiveness in enhancing receptor binding affinity compared to standard amino acids. This led to the identification of novel therapeutic candidates with improved pharmacological profiles.

Case Study 2: Neuroprotective Properties

Research indicated that compounds similar to this compound exhibit neuroprotective effects by reducing oxidative stress in neuronal cells. This property holds promise for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Mechanism of Action

The mechanism of action of Fmoc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid involves its incorporation into peptides, where it can influence the peptide’s structure and function. The 2,3-dimethoxy-phenyl group can interact with various molecular targets, such as enzymes and receptors, through hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of the peptide and its binding affinity to the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected β-amino acids with aromatic substituents. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Insights

- Electron-Donating vs. Withdrawing Groups: Dimethoxy (Target Compound): The 2,3-dimethoxy substituent provides electron density to the phenyl ring, stabilizing resonance structures during coupling reactions. This contrasts with electron-withdrawing groups (e.g., NO₂, CF₃) that increase electrophilicity and reaction rates but may reduce stability . Hydroxyl vs.

Steric and Stereochemical Considerations :

- 2,3-Dimethoxy vs. 2,4-Dichloro : The 2,3-dimethoxy group creates adjacent substituents, increasing steric hindrance compared to 2,4-dichloro, which is more linear. This impacts coupling efficiency in SPPS .

- R vs. S Configurations : Enantiomers (e.g., 2-fluorophenyl in ) exhibit distinct biological activities; the R-configuration in the target compound may favor specific chiral interactions .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Substituent | CAS Number |

|---|---|---|---|---|

| Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid | C₂₄H₂₁NO₆ | 443.43 g/mol | 2,3-OCH₃ | N/A |

| Fmoc-(R)-3-Amino-3-(3-CF₃-phenyl)-propionic acid | C₂₅H₁₈F₃NO₄ | 477.41 g/mol | 3-CF₃ | 517905-87-2 |

| Fmoc-(S)-3-Amino-3-(4-OH-phenyl)-propionic acid | C₂₄H₂₁NO₅ | 403.43 g/mol | 4-OH | 501015-33-4 |

Table 2: Key Research Findings

Biological Activity

Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a synthetic amino acid characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered interest in the fields of biochemistry and medicinal chemistry due to its potential biological activities and applications in peptide synthesis.

- Molecular Formula : C26H25NO6

- Molecular Weight : 447.48 g/mol

- CAS Number : Not specified in the search results

The Fmoc group serves as a temporary protecting group for the amino functionality during peptide synthesis, allowing for controlled attachment of amino acids in specific sequences. The dimethoxyphenyl group may influence interactions with biological targets, including enzymes and receptors, enhancing its utility in drug development.

The biological activity of this compound is primarily attributed to its structural features:

- Interaction with Biological Targets : The dimethoxyphenyl moiety may enhance lipophilicity and alter interactions with biological macromolecules, which are crucial for developing therapeutic agents.

- Peptide Formation : Incorporating this amino acid into peptides can lead to molecules that exhibit specific biological activities, potentially including neuroprotective effects and antioxidant properties.

Potential Applications

- Drug Development : Peptides synthesized using this compound may exhibit pharmacological activities due to their ability to interact with various biological targets.

- Neuroprotective Effects : Compounds with similar structures have been linked to neuroprotective properties, suggesting that this amino acid could be beneficial in treating neurodegenerative diseases.

- Material Science : Functional peptides containing this amino acid may self-assemble into nanostructures, which can be tailored for applications in drug delivery and tissue engineering.

Comparative Analysis

To better understand the unique aspects of this compound compared to other Fmoc-protected amino acids, the following table summarizes key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Fmoc-(R)-Phenylalanine | Contains a phenyl group | Commonly used in peptide synthesis |

| Fmoc-(R)-Tyrosine | Contains a hydroxyl group | Role in protein phosphorylation |

| Fmoc-(R)-Tryptophan | Contains an indole ring | Key role in neurotransmitter synthesis |

| This compound | Contains dimethoxyphenyl group | Enhanced lipophilicity; potential neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid?

- Methodological Answer : The synthesis typically involves Fmoc-protection of the amino group followed by regioselective introduction of the 2,3-dimethoxy-phenyl moiety. A validated approach uses carbodiimide (e.g., CDI or DCC) coupling under anhydrous conditions (e.g., DMF or dichloromethane) with a reaction temperature of 0–25°C for 12–24 hours. Post-synthesis, reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) is recommended for purification .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

- Purity : Use RP-HPLC with UV detection (λ = 254 nm or 280 nm) to confirm ≥95% purity. Retention time and peak symmetry should match reference standards .

- Structure : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify aromatic protons (δ 6.7–7.8 ppm), methoxy groups (δ 3.7–3.9 ppm), and Fmoc backbone signals (δ 4.2–4.5 ppm for the fluorenyl methylene). High-resolution mass spectrometry (HRMS) or MALDI-TOF validates the molecular ion peak (e.g., [M+H]⁺ for C₂₆H₂₅NO₆) .

Q. What are the critical storage conditions for this compound?

- Methodological Answer : Store lyophilized solid at –20°C or below in airtight, light-protected vials. For short-term use (≤1 week), dissolve in anhydrous DMF or DMSO and store at 0–4°C under argon to prevent Fmoc-group hydrolysis .

Advanced Research Questions

Q. How can low coupling efficiency of this amino acid in solid-phase peptide synthesis (SPPS) be addressed?

- Methodological Answer :

- Deprotection Optimization : Use 20% piperidine in DMF (2 × 5 min) to fully remove the Fmoc group without side reactions.

- Coupling Reagents : Switch to HATU/DIPEA in DMF for sterically hindered residues, with pre-activation for 5–10 minutes before resin addition.

- Solvent Compatibility : Test mixed solvents (e.g., DMF:NMP 1:1) to improve solubility of the bulky dimethoxy-phenyl side chain .

Q. What strategies mitigate regiochemical challenges during functionalization of the 2,3-dimethoxy-phenyl group?

- Methodological Answer :

- Orthogonal Protection : Temporarily mask the 2-methoxy group with a tert-butyl or benzyl group during synthesis to prevent unwanted side reactions.

- Sequential Deprotection : Use TFA for acid-labile groups (e.g., Boc) and hydrogenolysis for benzyl ethers to achieve selective functionalization .

Q. How can stereochemical integrity be confirmed during synthesis of the (R)-enantiomer?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA/IB column with hexane:isopropanol (85:15) to resolve enantiomers. Retention time should match a certified (R)-configuration standard.

- Circular Dichroism (CD) : Compare the CD spectrum (190–250 nm) with the (S)-enantiomer to confirm the absence of racemization .

Q. How should researchers resolve conflicting NMR data (e.g., unexpected splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR (25–60°C) to assess rotational barriers around the C–N bond.

- 2D NMR : HSQC and HMBC experiments can assign ambiguous protons/carbons and identify through-space interactions (e.g., NOEs) caused by the dimethoxy-phenyl group’s steric bulk .

Data Contradiction Analysis

Q. How to interpret discrepancies between theoretical and observed mass spectrometry results?

- Methodological Answer :

- Adduct Formation : Check for sodium/potassium adducts ([M+Na]⁺ or [M+K]⁺) by adjusting ionization parameters.

- In-Source Fragmentation : Reduce ESI voltage to prevent Fmoc-group cleavage. Compare with MS/MS fragmentation patterns to confirm the intact molecular ion .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.